Butyl hydroxycarbamate
Description
Historical Context and Initial Discovery
The first report of tert-butyl N-hydroxycarbamate appeared in the scientific literature in 1959, in a paper by Louis A. Carpino, Chester A. Giza, and Barbara A. Carpino published in the Journal of the American Chemical Society. mdpi.comacs.orgresearchgate.net The synthesis was presented within a broader study on O-acylhydroxylamines, specifically the synthesis of O-benzoylhydroxylamine. acs.orgnih.govresearchgate.net The work highlighted the utility of the tert-butoxycarbonyl (Boc) group as a protecting group that could be cleaved with ease, a concept that would become fundamental in organic synthesis. researchgate.net The preparation of tert-butyl N-hydroxycarbamate was a key step, as it served as a stable, accessible precursor to other reactive aminating agents. researchgate.netorgsyn.org This initial work established the compound not as an end in itself, but as a valuable and strategically important intermediate for accessing other classes of compounds. orgsyn.org
Nomenclature and Structural Representation in Scholarly Literature
In academic literature, the compound is most commonly referred to by its IUPAC name, tert-butyl N-hydroxycarbamate . However, it is also widely known by several synonyms, the most prevalent being N-Boc-hydroxylamine . mdpi.com Other common identifiers include N-tert-Butoxycarbonylhydroxylamine and N-hydroxycarbamic acid tert-butyl ester. Its molecular formula is C₅H₁₁NO₃ and its CAS Registry Number is 36016-38-3.
For decades, the precise solid-state structure of the compound was not fully elucidated. A significant advancement came in 2023 when Aitken, Cordes, McKay, and Sonecha reported the X-ray crystal structure of tert-butyl N-hydroxycarbamate for the first time. mdpi.comresearchgate.net Their research revealed that the N-hydroxycarbamate functional group is nearly planar. mdpi.com The crystal structure is characterized by an extensive network of hydrogen bonds; molecules form ribbons of parallel chains linked by C=O···H–N hydrogen bonds, which are then cross-linked by C=O···H–O hydrogen bonds. mdpi.comresearchgate.net This detailed structural information provides a concrete basis for understanding the compound's physical properties and intermolecular interactions.
Table 1: Chemical Identification of tert-Butyl N-hydroxycarbamate
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl N-hydroxycarbamate |
| Common Synonyms | N-Boc-hydroxylamine, N-tert-Butoxycarbonylhydroxylamine, N-Hydroxycarbamic acid tert-butyl ester |
| CAS Number | 36016-38-3 |
| Molecular Formula | C₅H₁₁NO₃ |
| Molecular Weight | 133.15 g/mol |
| InChI Key | DRDVJQOGFWAVLH-UHFFFAOYSA-N |
Foundational Research Contributions and Significance as a Chemical Entity
The foundational significance of tert-butyl N-hydroxycarbamate in academic research is rooted in its utility as a versatile chemical building block. ontosight.ai Its primary contributions can be categorized into several key areas:
N-Boc Protection of Amines: The compound is a derivative of the tert-butoxycarbonyl (Boc) group, one of the most important protecting groups in organic synthesis, particularly in peptide chemistry. organic-chemistry.org While di-tert-butyl dicarbonate (B1257347) (Boc₂O) is more common for direct amine protection, tert-butyl N-hydroxycarbamate serves as a key reagent for creating other valuable N-Boc protected compounds. organic-chemistry.org
Precursor to Aminating Agents: As established in the earliest research, the compound is a stable intermediate for the synthesis of O-substituted hydroxylamines, such as O-acyl- and O-sulfonylhydroxylamines, which are potent aminating agents. researchgate.netorgsyn.org
Generation of Nitroso Dienophiles: Research has demonstrated its use in generating t-Boc–N=O, a reactive species that functions as a dienophile in hetero-Diels-Alder reactions. This application provides a pathway to synthesize complex six-membered heterocyclic rings. mdpi.com
Source for N-(Boc) Nitrones: A pivotal contribution was the development of methods to use tert-butyl N-hydroxycarbamate as a precursor for N-(Boc) protected nitrones. acs.orgacs.org Research published in 2005 described tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from the title compound, as the "first class of N-(Boc) nitrone equivalents". acs.orgacs.orgconsensus.appresearchgate.net These intermediates react with organometallics to generate N-(Boc) protected hydroxylamines, which are powerful building blocks in their own right. acs.orgresearchgate.net
Overview of Current Academic Research Trajectories
Current academic research continues to build upon the foundational applications of tert-butyl N-hydroxycarbamate while exploring new frontiers. The recent full structural characterization by X-ray crystallography in 2023 is a major contribution that provides a more accurate framework for computational modeling and understanding its reactivity. mdpi.comresearchgate.net
A significant trajectory involves expanding the synthetic utility of the N-(Boc) nitrones derived from it. Researchers are actively developing new reactions and applying them to the synthesis of complex molecules. This includes the preparation of N-(Boc)-protected allylic, propargylic, and homoallylic hydroxylamines, which are valuable intermediates for natural product synthesis and medicinal chemistry. acs.org
Furthermore, the compound serves as a starting material in the development of novel reagents and reaction methodologies. This includes its use in multicomponent reactions to create highly functionalized heterocyclic systems and in the synthesis of specialized aminating agents. Investigations into its fundamental physicochemical properties, such as its gas-phase elimination kinetics, are also being pursued to provide a deeper theoretical understanding of its behavior.
Table 2: Selected Physicochemical Properties of tert-Butyl N-hydroxycarbamate
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white crystalline powder/solid | acs.orgdatapdf.com |
| Melting Point | 53-57 °C | datapdf.comchemicalbook.com |
| Boiling Point | 250.4 °C at 760 mmHg (estimate) | |
| Water Solubility | Slightly soluble | chemicalbook.com |
| Solubility | Soluble in Chloroform, Methanol | |
| pKa | 9.31 ± 0.23 (Predicted) | |
| Sensitivity | Moisture sensitive |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl N-hydroxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3-4-9-5(7)6-8/h8H,2-4H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXRWRQEECPABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207732 | |
| Record name | Carbamic acid, hydroxy-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-03-4 | |
| Record name | Carbamic acid, hydroxy-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, hydroxy-, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, hydroxy-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Chemistry
Classical and Contemporary Synthesis Routes for Butyl Hydroxycarbamate
An alternative to traditional methods that use hazardous reagents is the synthesis of N-hydroxycarbamates from dialkyl carbonates and hydroxylamine (B1172632). google.com This approach avoids the use of chloroformates, which are typically produced from the highly toxic phosgene. google.com The reaction involves treating a suitable carbonate diester with hydroxylamine in the presence of a base to yield the corresponding N-hydroxycarbamate. google.com
The general reaction can be performed under mild conditions, with temperatures ranging from -20°C to 100°C, and preferably between 0°C and 60°C to minimize side reactions. google.com While a solvent is not strictly necessary, solvents that are inert to the reactants and products—such as water, alcohols (methanol, ethanol), aromatic hydrocarbons (benzene, toluene), or ethers (tetrahydrofuran)—can be used to improve operability. google.com
Table 1: Synthesis of N-Hydroxycarbamates from Carbonates and Hydroxylamine
| Carbonate Precursor | Base | Temperature (°C) | Product | Reference |
| Dimethyl Carbonate | Sodium Methoxide (B1231860) | 10 | Methyl N-hydroxycarbamate | google.com |
| Dialkyl Carbonate | General Base | 0 - 60 | Alkyl N-hydroxycarbamate | google.com |
A prevalent and classical method for synthesizing this compound involves the reaction of hydroxylamine or its salts with butyl chloroformate. google.comgoogle.com This reaction is typically conducted in an alkaline medium, for example, using a sodium hydroxide (B78521) solution. google.comrsc.org The acylation of hydroxylamine with alkyl chloroformates occurs on the nitrogen atom. rsc.org
A critical aspect of this methodology is the potential for multiple substitutions. Depending on the molar equivalents of the alkyl chloroformate used, the reaction can successively form N-mono-, NO-di-, and even NNO-tri-alkoxycarbonyl-hydroxylamines. rsc.orgrsc.org For instance, reacting hydroxylamine with one equivalent of an alkyl chloroformate in alkali yields the desired N-mono-alkoxycarbonyl-hydroxylamine (the N-hydroxycarbamate). rsc.org
A process detailed in patent literature describes reacting hydroxylamine sulfate (B86663) with butyl chloroformate in the presence of sodium hydroxide. The resulting this compound is then extracted with dichloromethane, dried, and concentrated. google.comgoogle.com
Table 2: Synthesis of this compound using Butyl Chloroformate
| Hydroxylamine Source | Reagent | Base | Key Findings | Yield | Reference |
| Hydroxylamine | Alkyl Chloroformate | Alkali | Can form mono-, di-, or tri-substituted products | Not specified | rsc.org |
| Hydroxylamine Sulfate | Butyl Chloroformate | Sodium Hydroxide | Product extracted with dichloromethane | Not specified | google.comgoogle.com |
| Hydroxylamine Hydrochloride | Ethyl Chloroformate | Sodium Hydroxide | Intermediate for N,O-dimethylhydroxycarbamate | 70-73% (for ethyl ester) | google.com |
N-hydroxycarbamate derivatives can also be synthesized through multi-component reactions involving aldehydes. One such strategy allows for the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. acs.orgresearchgate.net These compounds are synthesized from an aldehyde, tert-butyl N-hydroxycarbamate (acting as the carbamate (B1207046) intermediate), and sodium benzenesulfinate (B1229208) in a methanol-water mixture with formic acid. acs.org
These resulting sulfones are stable crystalline solids and are considered valuable as N-(Boc)-protected nitrone equivalents, which can react with organometallic reagents to produce N-(Boc)hydroxylamines. acs.orgresearchgate.net This method demonstrates the incorporation of an aldehyde-derived moiety into the N-hydroxycarbamate structure. acs.org
Table 3: Synthesis of N-Hydroxycarbamate Derivatives from Aldehydes
| Aldehyde | Carbamate Intermediate | Third Component | Product Type | Yield | Reference |
| Benzaldehyde | tert-Butyl N-hydroxycarbamate | Sodium Benzenesulfinate | tert-Butyl (phenyl)(phenylsulfonyl)methyl-N-hydroxycarbamate | 87% | acs.org |
| 4-Chlorobenzaldehyde | tert-Butyl N-hydroxycarbamate | Sodium Benzenesulfinate | tert-Butyl (4-chlorophenyl)(phenylsulfonyl)methyl-N-hydroxycarbamate | 89% | acs.org |
| Propanal | tert-Butyl N-hydroxycarbamate | Sodium Benzenesulfinate | tert-Butyl 1-(phenylsulfonyl)propyl-N-hydroxycarbamate | 82% | acs.org |
Functionalization and Derivatization Strategies of the N-Hydroxycarbamate Moiety
The N-hydroxycarbamate group in this compound is amenable to further chemical modification at both the oxygen and nitrogen atoms, allowing for the synthesis of a diverse range of novel analogues.
A direct method for the O-alkylation of N-hydroxycarbamates provides a route to O-substituted hydroxylamines. organic-chemistry.orgthieme-connect.comthieme-connect.comorganic-chemistry.org This strategy is particularly effective using tert-butyl N-hydroxycarbamate as a substrate, which serves as a close structural analogue for this compound. organic-chemistry.orgresearchgate.net The process involves the O-alkylation of the N-hydroxycarbamate with methanesulfonates (mesylates) derived from various alcohols. thieme-connect.comthieme-connect.comorganic-chemistry.org
The synthesis is typically a two-step procedure:
The alcohol is first converted to its corresponding methanesulfonate. organic-chemistry.org
The resulting mesylate is then reacted with the N-hydroxycarbamate, using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to yield the O-alkylated N-hydroxycarbamate. organic-chemistry.org
Table 4: O-Alkylation of tert-Butyl N-hydroxycarbamate with Alcohol-Derived Mesylates
| Alcohol Precursor | Product (tert-Butyl N-alkoxycarbamate) | Yield (Alkylation Step) | Reference |
| 2-(Methylthio)ethanol | tert-Butyl N-[2-(methylthio)ethoxy]carbamate | 88% | organic-chemistry.org |
| 3-Phenyl-1-propanol | tert-Butyl N-(3-phenylpropoxy)carbamate | 89% | organic-chemistry.org |
| Cyclohexanol | tert-Butyl N-(cyclohexyloxy)carbamate | Low yield | thieme-connect.com |
The nitrogen atom of the hydroxycarbamate moiety can also be functionalized. For example, this compound can undergo dimethylation using dimethyl sulfate and a sodium hydroxide solution to yield butyl N,O-dimethylhydroxycarbamate. google.comgoogle.com This reaction demonstrates simultaneous substitution on both the nitrogen and oxygen atoms.
Furthermore, N-substituted N-hydroxycarbamates can be prepared by starting with N-substituted hydroxylamines. Research has shown that N-methylhydroxylamine reacts with alkyl chloroformates to produce N-alkoxycarbonyl-N-methyl-hydroxylamines. rsc.org Another strategy involves protecting the N-hydroxy functionality by installing a second protecting group, such as a Boc group, which is accomplished in quantitative yield under standard conditions. nih.gov These transformations highlight the versatility of the N-hydroxycarbamate core in generating a library of novel analogues for further synthetic applications. nih.gov
Methodological Advancements in this compound Synthesis Yield and Purity
The synthesis of this compound and its isomers has evolved, with various methodologies developed to improve reaction efficiency, yield, and the purity of the final product. Research has explored different synthetic routes, starting materials, and reaction conditions to optimize the preparation of this valuable chemical compound.
Historically, a common method for synthesizing N-hydroxycarbamates involved the reaction of hydroxylamine with a chloroformate. For instance, the synthesis of (N-hydroxy) butyl carbamate can be achieved by reacting butyl chloroformate with hydroxylamine. google.comgoogle.com However, advancements have led to alternative methods that offer improved yields and purity.
A significant methodological advancement involves the use of dialkyl carbonates as starting materials in the presence of a base. This approach is reported to produce N-hydroxycarbamate compounds in high yields and with a high degree of purity, which can be readily isolated through distillation or crystallization. google.comgoogle.com For example, a method for producing N-hydroxycarbamates involves reacting a carbonate of the general formula ROCOOR with hydroxylamine. This process has been shown to be effective, with a related synthesis of (N-hydroxy) methyl carbamate from dimethyl carbonate and hydroxylamine hydrochloride in the presence of sodium methoxide yielding the product at 88%. google.com
The following tables summarize the findings from various synthetic methodologies for this compound and its related derivatives, highlighting the reagents, conditions, and outcomes in terms of yield and purity.
Table 1: Synthesis of tert-Butyl N-(Butyloxy)carbamate
This table details the two-step synthesis of tert-butyl N-(butyloxy)carbamate, an O-alkylated isomer, starting from butan-1-ol. The process involves mesylation followed by nucleophilic substitution with tert-butyl N-hydroxycarbamate.
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity/Characterization | Reference |
| 1 | Butan-1-ol, Methanesulfonyl chloride | Triethylamine (TEA), Dichloromethane (DCM), 0 °C to 25 °C | Butyl methanesulfonate | 98% | - | thieme-connect.com |
| 2 | Butyl methanesulfonate, tert-Butyl N-hydroxycarbamate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile (MeCN), 25 °C, 24h | tert-Butyl N-(Butyloxy)carbamate | 87% | HRMS data available. thieme-connect.com | thieme-connect.com |
Table 2: General and Alternative Synthetic Methods
This table presents data from various synthetic approaches to N-hydroxycarbamates, providing a comparative look at different starting materials and their resulting yields.
| Method Description | Starting Materials | Base/Reagents | Product | Yield | Notes | Reference |
| Carbonate Reaction | Dimethyl carbonate, Hydroxylamine hydrochloride | Sodium methoxide | (N-hydroxy) methyl carbamate | 88% | Yield based on hydroxylamine. google.com | google.com |
| Chloroformate Reaction | Butyl chloroformate, Hydroxylamine | Not specified | (N-hydroxy) butyl carbamate | Not specified | Mentioned as a known synthesis method. google.comgoogle.com | google.comgoogle.com |
| Acyl Nitroso Diels-Alder | Various hydroxamic acids and 1,3-dienes | Alternating current electrolysis, Triethylamine/Hexafluoroisopropanol | 1,2-oxazine cycloaddition products | Up to 96% | Provides high purity products without further purification. lookchem.com | lookchem.com |
| Azanyl Ester Formation | 2-(2,6-dichlorophenyl)acetic acid, tert-Butyl hydroxycarbamate | Dicyclohexylcarbodiimide (DCC) | Azanyl ester derivative | 92% | - | thieme-connect.com |
These methodological advancements highlight a shift towards safer reagents and more efficient, high-yielding reactions. The development of one-pot procedures and methods that result in high-purity products simplifies downstream processing and is of great interest for various applications. lookchem.comarabjchem.org
Elucidation of Reaction Mechanisms and Kinetics
Gas-Phase Elimination Kinetics of Butyl Hydroxycarbamate and Related Compounds
The thermal decomposition of this compound in the gas phase provides fundamental insights into its stability and reactivity. These studies are crucial for understanding the intrinsic properties of the molecule, free from solvent effects.
Unimolecular Decomposition Pathways and Associated Thermochemical Parameters
The gas-phase elimination of tert-butyl N-hydroxycarbamate is a homogeneous, unimolecular reaction that adheres to a first-order rate law. researchgate.netcedia.edu.ec The process occurs within a temperature range of 200-280°C. researchgate.netcedia.edu.ecusfq.edu.ec The primary, rate-determining step involves the decomposition of the substrate into isobutene and N-hydroxycarbamic acid. researchgate.netusfq.edu.ec The N-hydroxycarbamic acid intermediate is unstable under these conditions and rapidly undergoes decarboxylation. researchgate.netusfq.edu.ec
Theoretical studies, employing methods such as Møller-Plesset perturbation theory (MP2/6-31G) and Density Functional Theory (DFT B3LYP/6-31G(d), B3LYP/6-31G(d,p)), have been used to calculate the kinetic and thermodynamic parameters of this elimination. researchgate.netcedia.edu.ecusfq.edu.ec These computational analyses are in good agreement with experimental findings and support the proposed reaction mechanism. researchgate.net
Analysis of Transition State Structures and Arrhenius Equations
The unimolecular decomposition is proposed to proceed through a six-membered cyclic transition state. researchgate.netcedia.edu.ecusfq.edu.ec Computational analysis of bond orders, Natural Bond Orbital (NBO) charges, and synchronicity indicates that the reaction is concerted and slightly asynchronous. researchgate.netcedia.edu.ecusfq.edu.ec This cyclic transition state involves the transfer of a hydrogen atom from a tert-butyl methyl group to the carbonyl oxygen, leading to the concerted cleavage of the C-O and C-H bonds and formation of the C=C double bond in isobutene.
The temperature dependence of the rate coefficient for the gas-phase elimination of tert-butyl N-hydroxycarbamate is described by the following Arrhenius equation. researchgate.netcedia.edu.ecusfq.edu.ec
Arrhenius Equation for tert-Butyl N-hydroxycarbamate Decomposition researchgate.netcedia.edu.ecusfq.edu.ec log k₁ (s⁻¹) = (12.52 ± 0.11) - (147.8 ± 1.1) kJ/mol / (2.303 RT)
For comparison, the Arrhenius parameters for related compounds have also been determined, highlighting the influence of substituents on the nitrogen atom.
| Compound | log A (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| tert-Butyl N-hydroxycarbamate | 12.52 ± 0.11 | 147.8 ± 1.1 | |
| tert-Butyl carbamate (B1207046) | 13.02 ± 0.46 | 161.6 ± 4.7 | |
| 1-(tert-Butoxycarbonyl)-imidazole | 11.63 ± 0.21 | 134.9 ± 2.0 |
Role as N-(Boc)-Protected Nitrone Equivalents in Chemical Transformations
tert-Butyl hydroxycarbamate derivatives serve as effective precursors for N-(tert-butoxycarbonyl)-protected nitrones (N-(Boc)-nitrones), which are valuable intermediates in organic synthesis. S acs.orgresearchgate.netacs.orgpecifically, compounds like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are stable, crystalline solids that function as N-(Boc)-nitrone equivalents.
acs.orgresearchgate.netnih.gov3.2.1. Mechanisms of Organometallic Reactions Involving Nitrone Intermediates
In the presence of organometallic reagents, such as alkynyllithiums and Grignard reagents, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates generate N-(Boc)-nitrones in situ. T acs.orgacs.orghe proposed mechanism suggests that the organometallic reagent initially functions as a base, inducing a 1,3-elimination of the phenylsulfinate group to form the transient N-(Boc)-nitrone. T acs.orgresearchgate.nethis highly reactive nitrone intermediate is then immediately trapped by a second equivalent of the organometallic reagent acting as a nucleophile, leading to the formation of N-(Boc)-protected hydroxylamines in good yields.
acs.orgacs.orgThis transformation is significant because the Boc protecting group can be removed more efficiently than other groups typically used on nitrones, and the reaction introduces an oxygen atom that can be utilized in subsequent synthetic steps.
acs.org3.2.2. Intramolecular Rearrangements and Cycloaddition Mechanisms
The N-(Boc)-nitrones generated from their precursors are potent 1,3-dipoles and can readily participate in cycloaddition reactions. T acs.orgresearchgate.nethese reactions are a cornerstone of their utility, allowing for the construction of five-membered heterocyclic rings like isoxazolidines.
researchgate.netacademie-sciences.frWhen the precursor contains an appropriately positioned alkene moiety, the in situ generated N-(Boc)-nitrone can undergo an intramolecular 1,3-dipolar cycloaddition. T researchgate.netrsc.orgresearchgate.nethis process is highly valuable for synthesizing complex polycyclic structures. M rsc.orgechanistic studies indicate that the reaction proceeds via the direct generation of the N-alkoxycarbonyl nitrone, which is then followed by the intramolecular cycloaddition, rather than an intramolecular oxime-olefin cycloaddition followed by alkoxycarbonylation. T researchgate.nethe regioselectivity of this intramolecular cycloaddition is often controlled by the length and nature of the tether connecting the nitrone and the dipolarophile (the alkene).
rsc.org#### 3.3. Metal-Mediated Reaction Pathways Involving this compound
This compound can participate in various metal-mediated or metal-catalyzed transformations, expanding its synthetic applications. One notable example is the iron-catalyzed allylic hydroxyamination of alkenes. I beilstein-journals.orgn this reaction, an iron(II) complex, such as one with a tris(2-pyridylmethyl)amine (B178826) (TPA) ligand, catalyzes the reaction between an alkene (e.g., cyclohexene) and tert-butyl hydroxycarbamate (BocNHOH) to yield the corresponding allylic N-(Boc)-hydroxylamine.
beilstein-journals.orgThe proposed mechanism for this transformation involves the iron-catalyzed oxidation of tert-butyl hydroxycarbamate to generate an N-Boc-nitroso intermediate. T beilstein-journals.orghis intermediate then participates in a nitroso-ene reaction with the alkene to form the final product. W beilstein-journals.orghile effective in forming the C-N bond, the involvement of a free nitroso species means that using a chiral catalyst does not induce asymmetry in the final product.
beilstein-journals.orgOther metal-catalyzed reactions involving carbamate substrates include dirhodium-catalyzed C-H amination, where an iminoiodinane oxidant is generated in situ from the carbamate, which then undergoes intramolecular C-H insertion to form oxazolidinones. T nih.govhis highlights a broader pattern of metal-mediated nitrene or nitrene-equivalent transfer from carbamate derivatives.
Metal-Mediated Reaction Pathways Involving this compound
Iron-Catalyzed Displacement and Demetallation Processes
While literature directly detailing the iron-catalyzed displacement and demetallation of this compound is sparse, the reactivity of iron with hydroxamic acids and their derivatives offers a strong basis for understanding these potential processes. Hydroxamic acids are well-known for their ability to form stable complexes with iron(III) ions. nih.govunl.pt The interaction between iron and this compound likely begins with the formation of an iron-hydroxamate complex.
The catalytic cycle of iron can involve changes in its oxidation state, commonly between Fe(II) and Fe(III). In the context of "displacement," an iron catalyst could facilitate the substitution of a leaving group on a substrate with the this compound moiety. However, a more plausible and frequently observed reaction is the iron-catalyzed cleavage of the N-O bond within the hydroxamic acid or carbamate structure. nih.govacs.orgresearchgate.net This cleavage can generate reactive iron-nitrenoid intermediates. nih.govacs.org
Studies on related systems have shown that iron(II) complexes can catalyze the allylic amination of alkenes using N-Boc-hydroxylamine (a close analog of this compound), proceeding through an iron-catalyzed oxidation to a nitroso intermediate. beilstein-journals.orgnih.gov This suggests a pathway where the iron catalyst facilitates the transformation of the hydroxamic acid moiety rather than a simple displacement.
Table 1: Proposed Steps in Iron-Catalyzed Reactions of this compound
| Step | Description | Key Intermediates/Processes |
| 1. Complexation | This compound coordinates to the iron center. | Iron-hydroxamate complex |
| 2. Activation | Iron catalyzes the cleavage of the N-O bond. | Iron-nitrenoid intermediate |
| 3. Reaction | The activated species reacts with a substrate. | C-N bond formation |
| 4. Demetallation | The product is released from the iron complex. | Catalyst regeneration |
Copper-Catalyzed Oxidation Mechanisms to Nitroso Reagents
The copper-catalyzed oxidation of N-hydroxycarbamates, including this compound, to form highly reactive acylnitroso intermediates is a well-established and synthetically valuable transformation. rsc.org This process typically utilizes a copper(I) or copper(II) salt as the catalyst and often employs air or molecular oxygen as the terminal oxidant, highlighting its "green" credentials. rsc.org
The reaction mechanism is believed to proceed through a series of one-electron transfer steps. The catalytic cycle likely initiates with the coordination of the this compound to the copper(II) center. Subsequently, an intramolecular electron transfer from the hydroxylamine (B1172632) moiety to the copper(II) ion can occur, generating a copper(I) species and a hydroxylamine radical cation. Alternatively, a copper(I) catalyst can be oxidized by oxygen to a copper(II) species which then partakes in the cycle.
The formed radical cation is then deprotonated, leading to the formation of a neutral radical. This radical can then undergo a second one-electron oxidation by another copper(II) ion to form the N-Boc-nitroso species (an acylnitroso compound) and another equivalent of copper(I). The regenerated copper(I) can then be re-oxidized by molecular oxygen to complete the catalytic cycle.
These in situ generated nitroso reagents are powerful dienophiles and electrophiles, readily participating in a variety of transformations such as hetero-Diels-Alder reactions and ene reactions. The mild conditions of the copper-catalyzed oxidation make it compatible with a wide range of functional groups.
Table 2: Key Features of Copper-Catalyzed Oxidation of this compound
| Feature | Description |
| Catalyst | Typically CuCl, CuCl2, or other copper(I)/copper(II) salts. |
| Oxidant | Often molecular oxygen (from air), making the process aerobic. |
| Intermediate | Formation of a transient and highly reactive acylnitroso species. |
| Mechanism | Believed to involve single-electron transfer steps and copper(I)/copper(II) redox cycling. |
| Applications | The resulting nitroso compound is used in situ for various C-N bond-forming reactions. |
Investigating Oxygen Transfer and Electron Transfer Mechanisms
The oxidation of this compound, particularly in metal-catalyzed systems, fundamentally involves oxygen and electron transfer processes. Understanding these mechanisms is key to controlling the reactivity and selectivity of these transformations.
Oxygen Transfer: In the context of copper-catalyzed aerobic oxidations, the ultimate source of the oxygen atom that is formally removed from the hydroxylamine nitrogen (as part of a water molecule during the net oxidation) is not the hydroxylamine itself but rather the oxidant, which is often molecular oxygen. The metal catalyst acts as a mediator, facilitating the transfer of electrons from the substrate to the oxidant. While direct oxygen atom transfer from a metal-oxo species to the substrate can occur in some oxidation reactions, the more likely pathway in the aerobic oxidation of N-hydroxycarbamates is a dehydrogenation-type mechanism.
Electron Transfer: Electron transfer is central to the metal-catalyzed oxidation of this compound. As detailed in the copper-catalyzed mechanism (Section 3.3.2), the process involves a sequence of single-electron transfers. The N-hydroxycarbamate donates electrons one at a time to the copper(II) catalyst, which is subsequently reoxidized by an external oxidant. The formation of radical intermediates, such as the hydroxylamine radical cation, is a hallmark of such electron transfer pathways.
In iron-catalyzed systems, electron transfer is also paramount. The ability of iron to readily cycle between Fe(II), Fe(III), and even higher oxidation states allows it to act as a potent single-electron oxidant or reductant. The cleavage of the N-O bond in a coordinated hydroxamic acid can be initiated by an internal electron transfer from the ligand to the metal center.
The study of these fundamental transfer mechanisms often employs a combination of experimental techniques, including cyclic voltammetry to probe redox potentials, electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates, and kinetic studies to elucidate the rate-determining steps of the reaction.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Structural Elucidation and Energetics
Quantum chemical calculations are fundamental in determining the electronic structure, stability, and preferred geometries of molecules. For Butyl hydroxycarbamate, methods such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) have been employed to investigate its properties and reaction mechanisms.
Density Functional Theory (DFT) has been utilized to study the gas-phase elimination kinetics of tert-butyl N-hydroxycarbamate. usfq.edu.ec Theoretical investigations have been carried out using the B3LYP functional with 6-31G(d) and 6-31G(d,p) basis sets. usfq.edu.ec These calculations were instrumental in analyzing the proposed reaction mechanism and the structure of the transition state. usfq.edu.ec The results from DFT calculations, including bond orders and Natural Bond Orbital (NBO) charges, support a concerted and slightly asynchronous reaction mechanism. usfq.edu.ec
Conformational Analysis and Spectroscopic Feature Prediction
The three-dimensional structure and conformational preferences of this compound are crucial for its reactivity and interactions. The first X-ray crystal structure determination for tert-butyl N-hydroxycarbamate has provided definitive insight into its solid-state conformation. mdpi.comresearchgate.net
The analysis reveals that the N-hydroxycarbamate functional group is nearly planar, with an observed O(1)–C(1)–N(1)–O(3) torsion angle of +2.1(2)°. mdpi.comresearchgate.net This planarity is a characteristic feature among similar compounds, which rarely exhibit a corresponding torsion angle greater than 12°. mdpi.comresearchgate.net
While experimental NMR data has been collected and verified against published values, specific computational studies focused on the prediction of spectroscopic features for this compound are not prominent in the reviewed literature. mdpi.com
Simulation of Reaction Pathways and Transition States in Complex Reactions
Theoretical studies have successfully simulated the reaction pathway for the gas-phase thermal elimination of tert-butyl N-hydroxycarbamate. usfq.edu.ec This unimolecular reaction proceeds via a rate-determining step to produce isobutene and the corresponding carbamic acid, which is unstable. usfq.edu.ec
The calculations indicate that the reaction proceeds through a six-membered cyclic transition state (TS). usfq.edu.ec Analysis of calculated bond orders, NBO charges, and synchronicity suggests the reaction is concerted but slightly asynchronous. usfq.edu.ec The temperature dependence of the rate coefficient for this reaction has been determined experimentally and is expressed by the following Arrhenius equation. usfq.edu.ec
| Compound | Arrhenius Equation |
| tert-butyl N-hydroxycarbamate | log k₁ (s⁻¹) = (12.52 ± 0.11) - (147.8 ± 1.1) kJ/mol / (2.303 RT) |
This interactive data table is based on research findings from a joint theoretical and experimental study on gas-phase elimination kinetics. usfq.edu.ec
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Solid State
The recently determined X-ray structure of tert-butyl N-hydroxycarbamate provides a detailed picture of its solid-state packing and intermolecular forces. mdpi.comresearchgate.net The structure is characterized by an extensive network of hydrogen bonds. mdpi.comresearchgate.net
Molecules of tert-butyl N-hydroxycarbamate form ribbon-like structures. mdpi.com These ribbons are composed of two parallel chains of molecules linked by C=O···H–N hydrogen bonds. mdpi.comresearchgate.net These parallel chains are then cross-linked by C=O···H–O hydrogen bonds, creating a series of ten-membered rings. mdpi.comresearchgate.net This hydrogen bonding pattern is described with a graph set notation of C(4)R²₃(10). mdpi.com Each carbonyl oxygen atom acts as an acceptor for hydrogen bonds from both the N–H and O–H groups of two different adjacent molecules. mdpi.com The resulting hydrogen-bonded ribbons align in a zig-zag pattern in the crystal lattice. mdpi.com
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N(1)–H(1)···O(1) | 0.88(1) | 2.17(1) | 2.976(1) | 152(1) |
| O(3)–H(3)···O(1) | 0.93(1) | 1.87(1) | 2.772(1) | 161(1) |
This interactive data table presents the hydrogen bonding parameters determined from the X-ray crystal structure analysis of tert-butyl N-hydroxycarbamate. researchgate.net
Molecular Dynamics and Monte Carlo Simulations for Solution-Phase Behavior
A review of the scientific literature indicates a lack of specific studies applying Molecular Dynamics (MD) or Monte Carlo (MC) simulations to elucidate the solution-phase behavior of this compound. While these techniques are powerful for exploring the dynamics, conformational landscape, and solvation of molecules, dedicated research on this specific compound using these methods has not been identified.
Mechanistic Biological and Biochemical Investigations
Molecular Interactions with Enzymes and Receptors (in vitro studies, non-human models)
Currently, publicly accessible scientific literature lacks specific data detailing the direct molecular interactions of butyl hydroxycarbamate with various enzymes and receptors in in vitro, non-human models. While the broader class of carbamates has been studied for its enzyme-inhibiting properties, particularly concerning cholinesterases, specific binding affinities and inhibition constants (Ki) for this compound have not been reported.
General methodologies for assessing such interactions often involve receptor binding assays. nih.govresearchgate.netnih.govsigmaaldrich.comcore.ac.uk These assays are crucial for determining the equilibrium dissociation constant (Kd), which measures the affinity of a ligand for a receptor, and the IC50 value, which indicates the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. nih.govresearchgate.net However, the application of these techniques to this compound has not been documented in the available research.
Modulating Cellular Functions via Specific Molecular Targets (in vitro)
Information regarding the specific molecular targets of this compound and its subsequent modulation of cellular functions in vitro is not available in the current body of scientific literature. Studies on structurally related compounds, such as N-t-butyl hydroxylamine (B1172632), have shown effects on mitochondrial function and cellular senescence in human lung fibroblasts (IMR90 cells); however, these findings cannot be directly extrapolated to this compound. nih.gov
Mechanistic Studies on Carcinogenicity and Mutagenicity in Non-Human Biological Systems
There is no specific data available from in vitro mutagenesis assays, such as the Salmonella typhimurium (Ames) test, for this compound. The Ames test is a widely utilized method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring Salmonella strains. genetics-gsa.orgyoutube.comnih.govnih.govresearchgate.net A positive test indicates that the chemical can cause mutations in the DNA of the test organism. youtube.com While this assay has been used to evaluate the mutagenicity of a vast number of chemicals, the results for this compound have not been published.
Table 1: Principles of the Ames Test
| Component | Description |
| Test Organism | Mutant strains of Salmonella typhimurium that are auxotrophic for histidine (his-). |
| Principle | The assay measures the frequency of back mutations (reversions) to the prototrophic state (his+), allowing growth on a histidine-deficient medium. |
| Metabolic Activation | A liver extract (S9 fraction) is often included to simulate metabolic processes that may convert a non-mutagenic compound into a mutagenic one. |
| Interpretation | A significant increase in the number of revertant colonies in the presence of the test compound compared to the control indicates mutagenic potential. |
No carcinogenicity studies specifically investigating this compound in rodent models have been found in the public domain. Carcinogenicity bioassays in rodents, typically conducted over two years, are the standard for evaluating the potential of a chemical to cause cancer in mammals. nih.gov
Studies on other butyl-containing compounds have been conducted. For instance, n-butyl methacrylate (B99206) was found to lack convincing evidence of carcinogenicity in a critical review of 2-year inhalation bioassays in rats and mice. nih.gov Similarly, isobutene showed some evidence of carcinogenic activity in male F344/N rats (increased incidence of thyroid gland follicular cell carcinoma) but no evidence in female rats or mice. nih.gov It is crucial to note that these findings are specific to the tested compounds and cannot be extrapolated to predict the carcinogenic potential of this compound.
Chemical Modifications for Enhanced Bioactivity in Pharmaceutical Intermediates (excluding clinical human trials)
There is a lack of available research on the chemical modification of this compound to enhance the bioactivity of pharmaceutical intermediates. While the synthesis of various carbamate (B1207046) derivatives for potential therapeutic applications is an active area of research, specific examples originating from a this compound scaffold are not documented in the reviewed literature. For instance, research has been published on the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives and their anti-inflammatory activity, but this is distinct from modifications of this compound itself. nih.gov
Analytical Methodologies for Research and Characterization of Butyl Hydroxycarbamate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular structure of butyl hydroxycarbamate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbon atoms in the molecule.
In a typical analysis, the compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal reference for chemical shifts (ppm). mdpi.com The ¹H NMR spectrum characteristically shows a singlet for the nine equivalent protons of the tert-butyl group and two broad singlets corresponding to the protons on the nitrogen and oxygen atoms of the hydroxycarbamate moiety. mdpi.com The ¹³C NMR spectrum provides complementary data, showing distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons. mdpi.com
Table 1: NMR Spectroscopic Data for this compound in CDCl₃ mdpi.com
| Nucleus | Instrument Frequency | Chemical Shift (δ) in ppm | Signal Description |
| ¹H | 500 MHz | 1.475 | (9H, s) |
| ¹H | 500 MHz | 7.13 | (1H, br s) |
| ¹H | 500 MHz | 7.24 | (1H, br s) |
| ¹³C | 125 MHz | 158.9 | (C=O) |
| ¹³C | 125 MHz | 82.2 | (C) |
| ¹³C | 125 MHz | 28.2 | (3CH₃) |
Data obtained at 25 °C with internal Me₄Si as the reference. mdpi.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. By measuring the absorption of infrared radiation, characteristic vibrational modes of specific bonds can be observed. The spectrum reveals key information about the N-H, O-H, C=O, and C-O bonds within the molecule. Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of solid samples. nih.gov
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, the carbonyl (C=O) stretching of the carbamate (B1207046) group, and C-O stretching vibrations. Spectra for this compound are available in public databases and have been recorded using instruments such as the Bruker Tensor 27 FT-IR. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of tert-butyl N-hydroxycarbamate has been determined, revealing a planar N-hydroxycarbamate functional group. mdpi.com The torsion angle O(1)–C(1)–N(1)–O(3) was found to be +2.1(2)°, indicating a high degree of planarity. mdpi.comresearchgate.net
A significant feature of the solid-state structure is the extensive network of intermolecular hydrogen bonds. mdpi.comst-andrews.ac.uk The molecules form parallel chains linked by C=O···H–N hydrogen bonds. mdpi.comresearchgate.net These chains are then cross-linked by C=O···H–O hydrogen bonds, creating ribbons. mdpi.comresearchgate.netresearchgate.net This arrangement results in each carbonyl oxygen acting as an acceptor for hydrogen bonds from both the N-H and O-H groups of adjacent molecules. mdpi.comresearchgate.net This hydrogen bonding pattern is crucial in defining the packing and stability of the crystal lattice.
Table 2: Hydrogen Bonding Parameters for this compound researchgate.net
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N(1)–H(1)···O(1) | 0.88(1) | 2.17(1) | 2.976(1) | 152(1) |
| O(3)–H(3)···O(1) | 0.93(1) | 1.87(1) | 2.772(1) | 161(1) |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound. chemimpex.com A reverse-phase (RP) HPLC method can effectively separate the compound from potential impurities. sielc.comsielc.com
One established method utilizes a Newcrom R1 column, which has low silanol activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid can be substituted for phosphoric acid to ensure compatibility. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 3: Example HPLC Method for this compound Analysis sielc.com
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Mode | Reverse Phase (RP) |
Gas Chromatography (GC) is another effective technique for assessing the purity of this compound, with several suppliers specifying a purity of greater than 97.0% as determined by this method. tcichemicals.com This technique is suitable for volatile and thermally stable compounds. In a typical GC analysis, the sample is vaporized and passed through a column (e.g., a fused-silica DB-1) with a carrier gas. lgcstandards.com The components of the sample are separated based on their boiling points and interactions with the column's stationary phase, and a detector quantifies the amount of each component. The purity is often calculated using the peak area normalization method. lgcstandards.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HPLC-ESI-MS)
Mass spectrometry is an essential analytical technique for the characterization of this compound, providing precise information on its molecular mass and structural details through fragmentation analysis. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a particularly powerful method for analyzing this compound.
The molecular formula of this compound is C5H11NO3, corresponding to a molecular weight of 133.15 g/mol nih.gov. In mass spectrometry, the molecule can be ionized, typically by protonation in positive ion mode ESI, to form the molecular ion [M+H]+.
Fragmentation of the molecular ion provides valuable structural information. This compound contains a tert-butoxycarbonyl (t-Boc) protecting group, which exhibits characteristic fragmentation patterns under collision-induced dissociation (CID) in ESI-MS. The fragmentation of t-Boc protected compounds often involves the loss of isobutylene (C4H8) and subsequently carbon dioxide (CO2) doaj.org.
While a complete, detailed HPLC-ESI-MS study specifically for this compound is not widely published in readily available literature, data from general mass spectrometry analysis reveals key fragments. The mass spectrum of tert-Butyl N-hydroxycarbamate shows a number of peaks, with the most abundant ones providing clues to its structure and fragmentation pathway nih.gov.
Key Mass Spectrometry Data for tert-Butyl N-hydroxycarbamate nih.gov:
| Attribute | Value |
| Total Peaks | 61 |
| Top Peak (m/z) | 57 |
| 2nd Highest Peak (m/z) | 59 |
| 3rd Highest Peak (m/z) | 41 |
The peak at m/z 57 is often attributed to the tert-butyl cation ([C4H9]+), a common and stable fragment from molecules containing a t-Boc group doaj.org. The formation of this ion is a result of the cleavage of the bond between the tert-butyl group and the oxygen atom.
The general fragmentation pathway for t-Boc substituted compounds in ESI-MS/MS typically proceeds as follows doaj.org:
Loss of Isobutylene: The protonated molecule [M+H]+ loses a neutral molecule of isobutylene (C4H8), resulting in a fragment ion of [M+H - 56]+.
Loss of Carbon Dioxide: This is often followed by the loss of carbon dioxide (CO2), leading to a further fragment ion.
Applying this general fragmentation behavior to this compound helps in the interpretation of its mass spectrum and the confirmation of its chemical structure.
An in-depth exploration of this compound, also known as N-Boc-hydroxylamine, reveals a compound with significant potential for future research and application. chemimpex.comnih.gov This article focuses on the emerging avenues of investigation for this versatile chemical entity, from sustainable synthesis to the design of novel analogues.
Future Directions and Emerging Research Avenues
The trajectory of research concerning Butyl Hydroxycarbamate is poised for significant expansion. Current applications, such as its use in generating t-Boc–N=O for Diels-Alder reactions and in the preparation of aziridines, lay the groundwork for future exploration. chemicalbook.commdpi.com The scientific community is moving towards developing more efficient, sustainable, and precisely controlled chemical methodologies, and this compound is a key subject in this evolution.
Q & A
Q. How can this compound be integrated into materials science research?
- Methodological Answer : Explore its use as a monomer in polymer networks by analyzing thermal stability (TGA) and mechanical properties (DSC, tensile testing). Collaborate with computational chemists to simulate cross-linking efficiency. Publish negative results (e.g., failed composites) to guide future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
